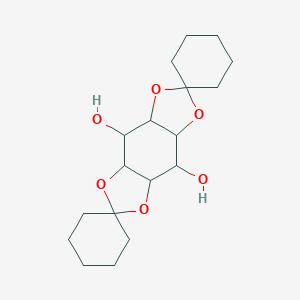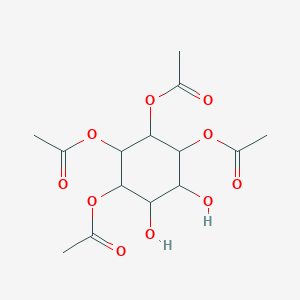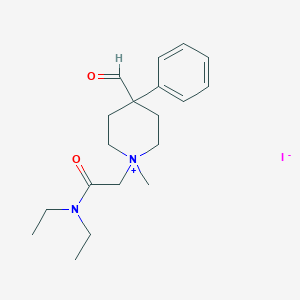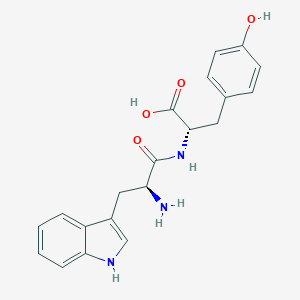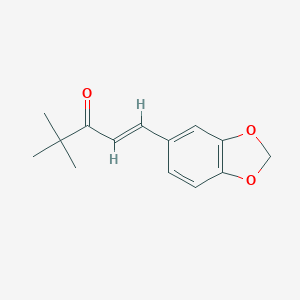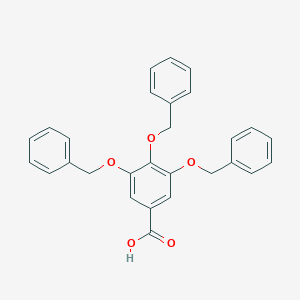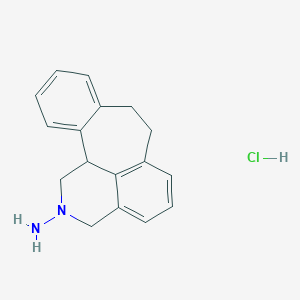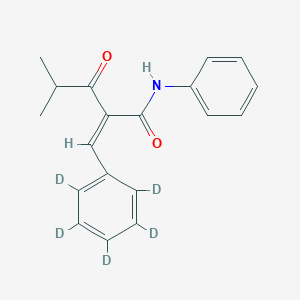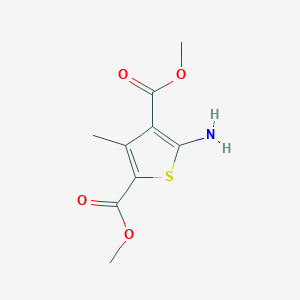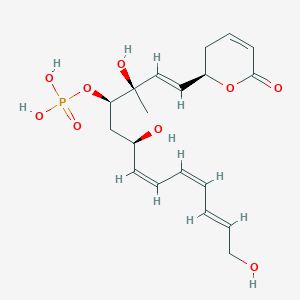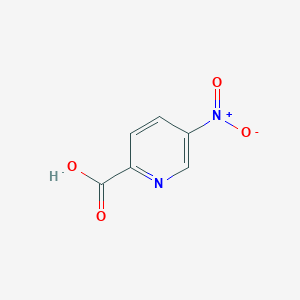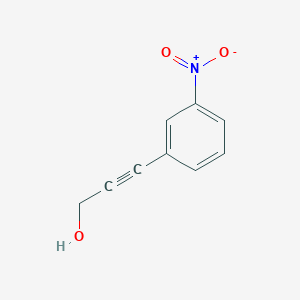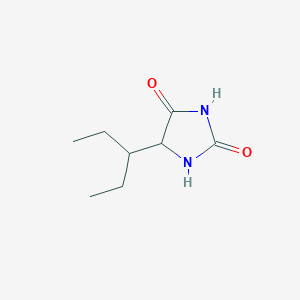
5-(neo-Pentyl)hydantoin
Übersicht
Beschreibung
5-(neo-Pentyl)hydantoin: is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is a derivative of hydantoin, a class of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(neo-Pentyl)hydantoin is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its hydantoin core is known to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine: Hydantoin derivatives, including this compound, have shown potential as anticonvulsant agents. They are being investigated for their ability to modulate ion channels and neurotransmitter receptors, which are crucial in the treatment of epilepsy and other neurological disorders .
Industry: In the industrial sector, this compound is used in the development of polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 5-(neo-Pentyl)hydantoin involves the reaction of sodium cyanide and ammonium carbonate with 2-ethylbutyraldehyde in a mixture of ethanol and water. The reaction is carried out at 90°C for 19 hours. After the reaction, the mixture is acidified with concentrated hydrochloric acid, leading to the formation of the desired product, which is then recrystallized from ethyl acetate .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(neo-Pentyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydantoin derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the neo-pentyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted hydantoins.
Wirkmechanismus
The mechanism of action of 5-(neo-Pentyl)hydantoin involves its interaction with specific molecular targets, such as ion channels and enzymes. The hydantoin core can modulate the activity of these targets, leading to various biological effects. For example, in the context of anticonvulsant activity, this compound can inhibit voltage-gated sodium channels, reducing neuronal excitability and preventing seizures .
Vergleich Mit ähnlichen Verbindungen
Phenytoin: A well-known anticonvulsant with a similar hydantoin core.
Ethotoin: Another anticonvulsant hydantoin derivative with similar applications in the treatment of epilepsy.
Nitrofurantoin: A hydantoin derivative used as an antibiotic for urinary tract infections.
Uniqueness: 5-(neo-Pentyl)hydantoin is unique due to its neo-pentyl substituent, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
5-pentan-3-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJBLSZIXFZMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465714 | |
| Record name | 5-(neo-Pentyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110072-96-3 | |
| Record name | 5-(neo-Pentyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)
